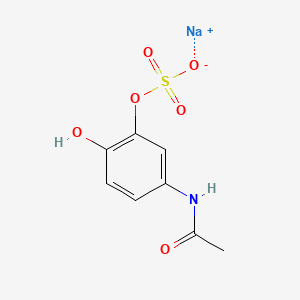
(5-ethyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanamine
Descripción general
Descripción
(5-ethyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanamine, also known as EPTM, is a novel compound with potential applications in a variety of scientific research fields. It is a white crystalline solid with a molecular weight of 213.27 g/mol, and is soluble in water and ethanol. It has been studied for its potential as a therapeutic agent, but has also been researched for its applications in other scientific research fields, such as biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis and chemical properties of compounds related to (5-ethyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanamine have been explored in various studies. One such compound, synthesized through a 1,3-dipolar cycloaddition reaction, exhibited high yield and its structure was confirmed using NMR spectroscopy, Elemental Analysis, and MS data, demonstrating the compound's potential in chemical synthesis and material science applications (Aouine, El Hallaoui, & Alami, 2014). Additionally, π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives were analyzed using Hirshfeld surface analysis and DFT calculations, highlighting their significance in the design of new materials and pharmaceuticals (Muhammad Naeem Ahmed et al., 2020).
Pharmacological Applications
The triazole derivatives have shown promise in pharmacological research, with some compounds exhibiting potent antimicrobial activities against pathogenic strains, comparable to first-line drugs. This underscores the potential of triazole derivatives in developing new antibacterial and antifungal agents (K D Thomas, Airody Vasudeva Adhikari, & N Suchetha Shetty, 2010). Furthermore, the synthesis of novel triazole derivatives as anti-nociceptive and anti-inflammatory agents has been reported, with several compounds demonstrating significant activity in pre-clinical tests. These findings suggest the potential therapeutic benefits of triazole derivatives in treating pain and inflammation (A. Rajasekaran & K. Rajagopal, 2009).
Material Science and Surface Chemistry
In material science and surface chemistry, unsymmetrical PEG-substituted tris(triazolyl)amines were investigated as bi-functional surfactants for copper-catalyzed aerobic oxidation of alcohols in water. These findings highlight the application of triazole derivatives in catalysis and environmental chemistry, presenting an innovative approach to sustainable chemical processes (Vasut Nakarajouyphon et al., 2022).
Mecanismo De Acción
Target of Action
Triazoles and amines can interact with a variety of biological targets. For instance, some triazoles have been found to inhibit the enzyme carbonic anhydrase-II . (5-ethyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanamine
Mode of Action
The mode of action of (5-ethyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanamineTriazoles often act by binding to their target enzymes or receptors, thereby modulating their activity .
Propiedades
IUPAC Name |
(5-ethyl-1-phenyltriazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-11-10(8-12)13-14-15(11)9-6-4-3-5-7-9/h3-7H,2,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRCRJLOOVZOGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-ethyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1491658.png)
![2-(3-(piperidin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1491659.png)
![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491663.png)
![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1491664.png)


![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1491667.png)
![(1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1491668.png)
![7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491669.png)
![7-(azidomethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491671.png)
![1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491672.png)
![7-(azidomethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491674.png)
![6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1491676.png)
![7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491679.png)